N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide
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Overview
Description
“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide” is a chemical compound with the molecular formula C23H17ClN4OS. It has a molecular weight of 432.9g/mol .
Synthesis Analysis
The synthesis of thiazolo-triazole derivatives involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazol-6-yl ring attached to a 4-chlorophenyl group and an ethyl-3,4-diethoxybenzamide group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 432.9g/mol, an exact mass of 432.0811600, and a Monoisotopic Mass of 432.0811600 .Scientific Research Applications
Apart from their synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, serve as promising scaffolds for designing new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety’s structural similarity to purine makes it useful for optimizing ligand-biological target interactions.
Synthesis Methods
Various synthetic approaches exist for thiazolo[3,2-a]pyrimidine derivatives. One widely known method involves cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as halogen-containing compounds or terminal alkynes . Additionally, efficient procedures have been developed for the synthesis of thiazolo[3,2-a]pyrimidines via reactions with α-bromo ketones .
Chemical Properties
The 2-(arylmethylidene)-substituted thiazolo[3,2-a]pyrimidine derivatives exhibit interesting chemical properties. These compounds possess an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents .
Biological Activity
Thiazolo[3,2-a]pyrimidine derivatives demonstrate significant biological activities:
- Antitumor : These compounds exhibit high antitumor activity .
- Antimicrobial : Compounds within the thiazolo[3,2-b][1,2,4]triazole class, including structures similar to the specified compound, have been synthesized and evaluated for their potential antimicrobial activities.
- Anti-inflammatory : Thiazolo[3,2-b][1,2,4]triazoles also possess anti-inflammatory properties .
Conclusion
The compound’s unique structure and biological activities make it a valuable target for further research and drug development. Its potential applications span diverse therapeutic areas, emphasizing its significance in medicinal chemistry .
Mechanism of Action
Target of Action
The compound N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide is a heterocyclic compound that contains a thiazole ring . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazole derivatives are known to interact with a variety of enzymes and receptors .
Mode of Action
It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . In the case of triazole derivatives, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .
Action Environment
The molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . Thus, environmental factors that could alter the MEP surface might influence the compound’s action.
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c1-3-30-19-10-7-16(13-20(19)31-4-2)22(29)25-12-11-18-14-32-23-26-21(27-28(18)23)15-5-8-17(24)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIAHUKWKXIZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide |
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